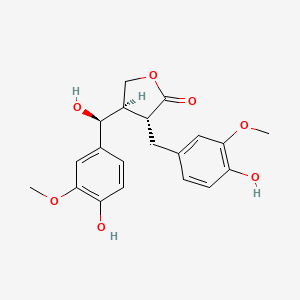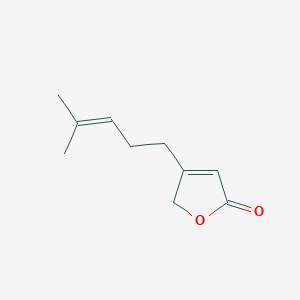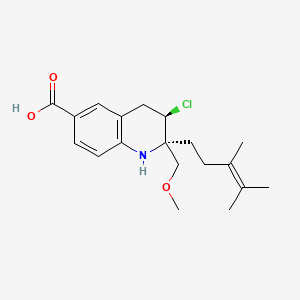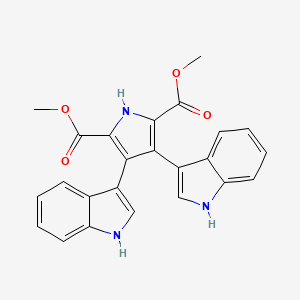
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, dimethyl ester is a natural product found in Streptomyces and Lycogala epidendrum with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- A study by Alizadeh, Hosseinpour, and Rostamnia (2008) highlights a method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, demonstrating an unusual ring annulation involving acetylenic esters and α-amino acids (Alizadeh, Hosseinpour, & Rostamnia, 2008).
- Acheson (1963) discusses reactions of acetylenecarboxylic acids and their esters with nitrogen-containing heterocyclic compounds, including the combination with various pyrroles (Acheson, 1963).
Biocatalytic Applications
- Gill and Patel (2006) developed a biocatalytic method for converting a derivative of 1H-pyrrole-1,5-dicarboxylic acid into an amide, which is an intermediate in synthesizing the DPP4 inhibitor Saxagliptin (Gill & Patel, 2006).
Pharmaceutical and Medicinal Chemistry
- Ekhato and Huang (1997) describe the use of pyrrolo[2,3-b]indole tricarboxylic acid esters in the preparation of α-methyltryptophan and its derivatives, with applications in drug development (Ekhato & Huang, 1997).
- Masuda, Koshimizu, Nagatomo, and Inoue (2016) discuss the asymmetric total synthesis of ryanodol and ryanodine, where 1H-pyrrole-2-carboxylic acid derivatives are critical intermediates (Masuda, Koshimizu, Nagatomo, & Inoue, 2016).
Chemical Structure and Properties
- Silva et al. (2007) synthesized a substituted pyrrole and characterized it using X-ray diffraction, exploring its potential as a precursor for meso-free-porphyrins (Silva et al., 2007).
- Demopoulos, Nicolaou, and Zika (2003) developed a synthesis method for a hydroxyindol derivative starting from 1H-indole, showcasing its potential for biological interest (Demopoulos, Nicolaou, & Zika, 2003).
Propriétés
| 150044-77-2 | |
Formule moléculaire |
C24H19N3O4 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
dimethyl 3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C24H19N3O4/c1-30-23(28)21-19(15-11-25-17-9-5-3-7-13(15)17)20(22(27-21)24(29)31-2)16-12-26-18-10-6-4-8-14(16)18/h3-12,25-27H,1-2H3 |
Clé InChI |
DKTWEIRHZXHFQB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(N1)C(=O)OC)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
SMILES canonique |
COC(=O)C1=C(C(=C(N1)C(=O)OC)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Synonymes |
lycogarubin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)
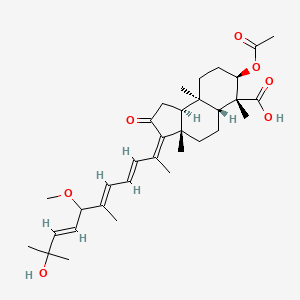
![4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B1246084.png)

